1-(1,3-Benzoxazol-7-yl)-1-ethanone

P2X7 Receptor Neuroinflammation Pain

Researchers targeting P2X7 for neuroinflammation and chronic pain require a validated chemical probe with confirmed potency. 1-(1,3-Benzoxazol-7-yl)ethan-1-one (CAS 952182-89-7) meets this need with single-digit nanomolar P2X7 antagonist activity: • IC₅₀ = 5.01 nM (primary) & 120 nM (secondary cell line) - robust activity across multiple assays. • Reactive ketone handle enables rapid library synthesis via Grignard, reductive amination, or condensation. • ≥98% purity, mp 118-120 °C - well-characterized for reproducible experimental outcomes. Available for immediate global dispatch.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 952182-89-7
Cat. No. B1290671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzoxazol-7-yl)-1-ethanone
CAS952182-89-7
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=CC=C1)N=CO2
InChIInChI=1S/C9H7NO2/c1-6(11)7-3-2-4-8-9(7)12-5-10-8/h2-5H,1H3
InChIKeyBYSSJALSRCHLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Benzoxazol-7-yl)-1-ethanone: Sourcing & Identity


1-(1,3-Benzoxazol-7-yl)-1-ethanone (CAS 952182-89-7) is a heterocyclic ketone belonging to the benzoxazole class, with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol [1]. It is commercially available from multiple suppliers with a typical purity of ≥95%, and its physical properties include a melting point of 118–120 °C and a boiling point of 272.3±13.0 °C . As a versatile scaffold, it serves as a key intermediate in medicinal chemistry and is noted for its structural similarity to nucleic acid bases, which facilitates interactions with biological polymers [2].

Benzoxazole building block with multi-vendor sourcing
Tool compound for P2X7 receptor antagonist studies
Characterized physical properties for synthesis QC

1-(1,3-Benzoxazol-7-yl)-1-ethanone: Substitution Risks


Benzoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-Alzheimer's effects, but their pharmacological profiles are highly dependent on specific substitution patterns [1]. A benzoxazole scaffold can be tuned to act as either an agonist or antagonist at the same receptor (e.g., 5-HT₃), and subtle modifications can drastically alter potency and selectivity across different targets like kinases, P2X receptors, and topoisomerases . Therefore, a generic substitution without precise knowledge of the substitution-specific SAR and quantitative performance data risks invalidating experimental results, as evidenced by the compound-specific activity data detailed below [2].

! Substitution pattern may shift pharmacological activity
! Class-wide SAR prevents direct analog interchange
! Cross-target selectivity requires independent confirmation

1-(1,3-Benzoxazol-7-yl)-1-ethanone: Key Differentiation Data


P2X7 Antagonism: Superior Potency Over Structural Analog

In a direct head-to-head comparison, 1-(1,3-Benzoxazol-7-yl)-1-ethanone demonstrated significantly higher potency as an antagonist at the human P2X7 receptor compared to a close structural analog. The target compound achieved an IC₅₀ of 5.01 nM in a cellular assay, while a benzoxazole analog with a different substitution pattern (BDBM50410955 / A-438079) exhibited an IC₅₀ of 123 nM under similar conditions [1].

P2X7 Antagonism
Head-to-head
IC₅₀ 5.01 nM vs. analog 123 nM (24.5× difference)
Reported higher potency in cellular assay
Human recombinant P2X7 in THP1 cells
P2X7 Receptor Neuroinflammation Pain

P2X7 Antagonism Confirmed in Alternative Cell Model

The potent antagonism of the P2X7 receptor by 1-(1,3-Benzoxazol-7-yl)-1-ethanone is further substantiated by a second assay, where it exhibited an IC₅₀ of 120 nM [1]. While no direct comparator was tested in this specific assay, this value is consistent with the high potency observed in the THP1 cell assay and is notably more potent than many other benzoxazole-based P2X7 antagonists described in the literature, which often have IC₅₀ values in the micromolar range [2].

Cross-cell Activity
Cross-study
IC₅₀ 120 nM (HEK293)
Activity consistent across assay platforms
Compared to literature benzoxazole P2X7 antagonists >1 µM
P2X7 Receptor Neuroinflammation Pain

Purity & Physical Properties: Synthesis Benchmark

Commercially, 1-(1,3-Benzoxazol-7-yl)-1-ethanone is offered at a minimum purity of 95-98% from multiple vendors, with well-defined physical properties including a melting point of 118–120 °C and a boiling point of 272.3±13.0 °C . This level of purity and the availability of certified analytical data (e.g., COA) provide a reliable and reproducible starting point for chemical reactions, which is critical for achieving consistent synthetic yields. In contrast, some close analogs like 1-(2-Amino-5-methyl-1,3-benzoxazol-7-yl)ethanone or 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone may be less readily available or have less rigorously documented purity profiles, introducing uncertainty into experimental design .

Quality Attributes
Supplier specification
Melting point 118–120 °C, purity ≥95–98%
Defined physical constants support synthesis QC
Key parameter absent in some close analogs
Chemical Synthesis Building Block Analytical Standard

Favorable LogP for Cellular Permeability & Assays

The compound's computed LogP (cLogP) is 1.04, with an alternative vendor specification listing a LogP of 0.8775 . This falls within the optimal range (1-3) for oral bioavailability and cellular permeability, as defined by Lipinski's Rule of Five. In comparison, a close analog, 1-(2-Amino-5-methyl-1,3-benzoxazol-7-yl)ethanone, has a computed XLogP3-AA of 1.5 [1]. While both are within the favorable range, the slightly lower LogP of the target compound suggests potentially higher aqueous solubility, a critical factor for achieving high compound concentrations in cell-based assays without the use of high DMSO levels.

Lipophilicity
Class-level inference
cLogP 1.04 (target) vs. 1.5 (analog)
Lower lipophilicity may support aqueous solubility
Relevant for high-concentration cell assays
Drug-likeness Physicochemical Properties Assay Development

1-(1,3-Benzoxazol-7-yl)-1-ethanone: Optimized Applications


Scaffold for P2X7 Antagonists in Neuroinflammation & Pain

1-(1,3-Benzoxazol-7-yl)-1-ethanone is the optimal starting point for medicinal chemists developing novel P2X7 receptor antagonists. Its demonstrated single-digit nanomolar potency (IC₅₀ = 5.01 nM) and confirmed activity in a second cell line (IC₅₀ = 120 nM) make it a superior lead-like scaffold compared to other benzoxazoles with lower potency or less robust activity data [1]. Researchers focusing on neuroinflammation, chronic pain, and mood disorders, where P2X7 is a validated target, should prioritize this compound for hit-to-lead optimization campaigns.

Chemical Probe for P2X7 Mechanism-of-Action Studies

Due to its high potency and consistent activity across multiple assays, this compound can be procured as a high-confidence chemical probe to interrogate the function of the P2X7 receptor. Its well-defined chemical properties, including a favorable LogP for cellular assays, and commercial availability at high purity (≥98%), ensure reliable and reproducible experimental outcomes . It is particularly suitable for in vitro studies exploring P2X7-mediated cytokine release (e.g., IL-1β), ion flux, and downstream signaling pathways.

Building Block for Functionalized Benzoxazole Derivatives

As a versatile ketone intermediate, this compound is ideally suited for use as a building block in the synthesis of more complex benzoxazole libraries. Its well-characterized physical properties (melting point, boiling point) and high commercial purity provide a reliable starting material for reactions such as Grignard additions, reductive aminations, or condensations to generate novel analogs with tailored biological or material science properties [1]. Procurement is streamlined by its broad availability from multiple vendors.

Analytical Calibrant for Benzoxazole Chemistry

The compound's definitive melting point (118–120 °C) and boiling point (272.3±13.0 °C) make it a practical reference standard for calibrating analytical instruments (e.g., DSC, HPLC) when working with benzoxazole-containing samples [1]. Its well-defined spectral data and high purity also support its use as an internal standard in quantitative analyses of reaction mixtures or biological matrices.

Application
Selection Property
Validation Focus
P2X7 antagonist design studies
P2X7 potency and cross-assay confirmation
Cross-cell-line activity and SAR exploration
P2X7 mechanism-of-action research
High-purity, favorable physicochemical profile
Cytokine release and ion flux pathway assays
Benzoxazole library synthesis
Well-characterized physical properties
Reaction stoichiometry and reproducibility
Analytical reference standard
Defined melting and boiling points
DSC/HPLC calibration verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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